molecular formula C8H8BrNO B8512447 4-Bromo-3-methylbenzaldehyde oxime

4-Bromo-3-methylbenzaldehyde oxime

Cat. No.: B8512447
M. Wt: 214.06 g/mol
InChI Key: PMXISSFCMNQFSM-UHFFFAOYSA-N
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Description

4-Bromo-3-methylbenzaldehyde oxime is a chemical derivative of 4-Bromo-3-methylbenzaldehyde (CAS 78775-11-8) . As a building block in organic synthesis, its oxime functional group serves as a versatile intermediate for constructing nitrogen-containing heterocycles and other complex molecules . Compounds featuring the oxime moiety are of significant interest in medicinal chemistry for the development of novel bioactive molecules with potential anticancer, anti-inflammatory, and antioxidant properties . The bromine substituent on the aromatic ring provides a handle for further functionalization via metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic methodology . Researchers utilize such compounds to develop new therapeutic agents and biochemical probes. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

N-[(4-bromo-3-methylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C8H8BrNO/c1-6-4-7(5-10-11)2-3-8(6)9/h2-5,11H,1H3

InChI Key

PMXISSFCMNQFSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=NO)Br

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

4-Bromo-3-methylbenzaldehyde oxime is primarily utilized as an intermediate in the synthesis of various organic compounds. The oxime functional group is crucial for reactions such as:

  • Oximation : The conversion of aldehydes to oximes is a common reaction in organic synthesis, facilitating further transformations.
  • Synthesis of Hydroxamic Acids : Hydroxamic acids derived from oximes are essential in medicinal chemistry for their biological activities.

Table 1: Synthetic Routes Involving this compound

Reaction TypeDescriptionReference
OximationConversion of 4-bromo-3-methylbenzaldehyde to its corresponding oxime
Hydroxamic Acid FormationReaction with hydroxylamine to form hydroxamic acids
Ligand FormationUsed as a ligand in coordination complexes for catalysis

Coordination Chemistry

The coordination chemistry of this compound has been explored extensively. Its ability to form stable complexes with metal ions makes it valuable in catalysis and materials science.

Case Study: Metal Complexes

Research has demonstrated that this compound can coordinate with transition metals, enhancing catalytic activity in various reactions. For instance, its complexes have shown improved performance in oxidation reactions and polymerization processes.

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound for developing drug candidates. Its structural features allow it to interact with biological targets effectively.

Table 2: Pharmaceutical Compounds Derived from this compound

Compound NameActivity TypeReference
Benzamide DerivativesAntimicrobial
Isoxazoline DerivativesInsecticidal

Agrochemical Applications

In agrochemistry, derivatives of this compound have been developed as pesticides and herbicides. Their efficacy against pests has been documented, showcasing their potential for agricultural use.

Case Study: Insecticidal Activity

A study highlighted the insecticidal properties of derivatives synthesized from this compound, demonstrating higher efficacy compared to traditional compounds. This underscores the compound's potential in developing safer and more effective agricultural chemicals.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituents Key Differences References
3-Bromobenzaldehyde oxime C₇H₆BrNO 200.03 Br (3-position) Lacks methyl group; bromine position
(E)-4-Bromonicotinaldehyde oxime C₆H₅BrN₂O 201.02 Br on pyridine ring Heterocyclic backbone (pyridine)
3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime C₁₀H₁₂BrNO₃ 274.11 Ethoxy (4), methoxy (5) Additional alkoxy groups
Di(1H-tetrazol-5-yl) methanone oxime C₂H₂N₈O 198.09 Tetrazole rings High hydrogen bonding capacity

Key Observations :

  • Substituent Position: The position of bromine (e.g., 3- vs. 4-) and presence of methyl/alkoxy groups significantly alter electronic and steric properties.

Thermal Stability

  • Di(1H-tetrazol-5-yl) methanone oxime: Decomposes at 288.7°C, stabilized by extensive intermolecular H-bonds .
  • 5,5′-(Hydrazonomethylene)bis(1H-tetrazole): Decomposes at 247.6°C, highlighting the role of H-bond networks in thermal resistance .

Preparation Methods

Nitrile Reduction Using Diisobutylaluminum Hydride (DIBAL-H)

4-Bromo-3-methylbenzonitrile is reduced to the corresponding aldehyde using DIBAL-H under controlled conditions. A representative procedure involves dissolving 4-bromo-3-methylbenzonitrile (5.00 mmol) in anhydrous dichloromethane (7.5 mL) at −40°C, followed by dropwise addition of DIBAL-H (1 M in hexanes, 7.5 mmol). The reaction is stirred at −40°C for 30 minutes, warmed to room temperature, and quenched with methanol. Workup includes extraction with dichloromethane, washing with brine, and purification via silica gel chromatography (5% ethyl acetate/heptane), yielding 4-bromo-3-methylbenzaldehyde as a colorless oil (89% yield).

Key Considerations :

  • Temperature Control : Maintaining temperatures below −40°C during DIBAL-H addition prevents over-reduction to the alcohol.

  • Air Sensitivity : The aldehyde oxidizes rapidly upon exposure to air, necessitating immediate use or storage under inert conditions.

Table 1: Reaction Conditions for DIBAL-H Reduction

Starting MaterialReagentSolventTemperatureYield
4-Bromo-3-methylbenzonitrileDIBAL-H (1.5 eq)DCM/Hexanes−40°C → rt89%

Alcohol Oxidation Using Manganese Dioxide (MnO₂)

(4-Bromo-3-methylphenyl)methanol is oxidized to the aldehyde using MnO₂ in dichloromethane. A mixture of the alcohol (2.09 mmol) and MnO₂ (10 eq) in DCM (6 mL) is stirred at room temperature for 12 hours. Filtration and solvent evaporation afford the aldehyde in 89% yield without further purification.

Advantages :

  • Simplified Workup : MnO₂ is heterogeneous and easily removed by filtration.

  • Scalability : Demonstrated for batches up to 3.7 g MnO₂ with consistent yields.

Oxime Formation from 4-Bromo-3-methylbenzaldehyde

The aldehyde is converted to its oxime derivative via condensation with hydroxylamine hydrochloride under basic conditions.

General Oxime Synthesis Protocol

A suspension of 4-bromo-3-methylbenzaldehyde (20 mmol) in H₂O/EtOH (3:1, 20 mL) is treated with hydroxylamine hydrochloride (20 mmol) and aqueous NaOH (50%, 40 mmol) at <30°C. After 2 hours, the mixture is extracted with ethyl acetate, acidified to pH 6, and re-extracted. The combined organic layers are dried (Na₂SO₄) and concentrated to yield the oxime quantitatively.

Critical Parameters :

  • pH Control : Acidification to pH 6 ensures protonation of the oxime, facilitating extraction.

  • Temperature : Exothermic reactions are mitigated by maintaining temperatures below 30°C.

Table 2: Optimization of Oxime Synthesis

AldehydeBaseSolventTimeYield
4-Bromo-3-methylbenzaldehydeNaOH (2 eq)H₂O/EtOH (3:1)2 h>95%

Alternative Oxime Ether Derivatives

For specialized applications, oxime ethers are synthesized by alkylation of the oxime. A mixture of 4-bromo-3-methylbenzaldehyde oxime (6.61 mmol), K₂CO₃ (18.5 mmol), and alkyl bromides (9.91 mmol) in acetone is refluxed for 16 hours. Workup includes neutralization, extraction, and column chromatography, yielding derivatives such as O-hexyl oxime (62%).

Comparative Analysis of Methods

Aldehyde Synthesis: DIBAL-H vs. MnO₂

  • DIBAL-H : Higher purity but requires strict anhydrous conditions and low temperatures.

  • MnO₂ : Cost-effective and scalable but generates stoichiometric waste.

Oxime Formation Efficiency

  • Direct Condensation : Quantitative yields under mild conditions, ideal for bulk synthesis.

  • Ether Derivatives : Moderate yields due to steric hindrance from the bromo-methyl substituent.

Practical Considerations and Challenges

  • Storage : 4-Bromo-3-methylbenzaldehyde must be stored under nitrogen to prevent oxidation.

  • Byproducts : Over-alkylation in oxime ether synthesis necessitates careful stoichiometric control.

  • Analytical Confirmation : ¹H NMR (CDCl₃) for the oxime shows characteristic imine proton at δ 8.10 ppm and hydroxyl resonance at δ 11.0 ppm .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Bromo-3-methylbenzaldehyde oxime in laboratory settings?

  • Answer: Due to the brominated aromatic structure, handle this compound in a fume hood with impervious gloves (e.g., nitrile) and tight-sealed goggles. Immediate flushing with water for 15 minutes is critical upon skin/eye contact, followed by medical consultation. Contaminated clothing must be removed and washed before reuse. Toxicity data are limited, so treat it as a potential irritant and avoid inhalation .

Q. How can researchers optimize the synthesis of this compound?

  • Answer: Use hydroxylamine hydrochloride under alkaline conditions to facilitate oxime formation from 4-bromo-3-methylbenzaldehyde. Excess hydroxylamine (1.2–1.5 equivalents) ensures complete conversion. Monitor reaction progress via TLC or HPLC. For purification, employ recrystallization in ethanol/water mixtures to remove unreacted aldehyde .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Answer:

  • FTIR: Identify the oxime (C=N) stretch near 1630–1660 cm⁻¹ and hydroxyl (O–H) stretch at ~3200 cm⁻¹.
  • NMR: Use 1^1H NMR to confirm the oxime proton (δ 8.5–10.0 ppm) and distinguish E/Z isomers via coupling constants.
  • GC-MS: Analyze purity and detect volatile byproducts. Cross-reference with NIST spectral libraries for validation .

Advanced Research Questions

Q. What computational methods are used to study reaction mechanisms involving this compound intermediates?

  • Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model intramolecular oxime transfer reactions. Focus on intermediates’ activation barriers, such as water expulsion steps, which dictate observable species. Solvent effects (e.g., acetone vs. water) are simulated using the Polarizable Continuum Model (PCM) to refine energy profiles .

Q. How do bromo and methyl substituents influence hydrogen-bonding interactions in oxime derivatives?

  • Answer: The bromo group enhances electrophilicity at the oxime’s C=N, promoting hydrogen bonds with nucleophiles (e.g., water). The methyl substituent introduces steric hindrance, reducing intermolecular interactions but stabilizing specific conformers. Crystallographic studies reveal these effects in packing motifs .

Q. What challenges arise in analyzing dynamic molecular interconversion of oximes using chromatographic techniques?

  • Answer: E/Z isomerization during GC analysis can cause peak splitting or broadening. Mitigate this by:

  • Using low-temperature GC (e.g., 60°C) with a non-polar column (e.g., DB-5).
  • Applying chemometric tools like Multivariate Curve Resolution (MCR) to deconvolute overlapping isomer signals .

Q. How can X-ray crystallography confirm the molecular structure of this compound derivatives?

  • Answer: Grow single crystals via slow evaporation in dichloromethane/hexane. Refine structures using SHELX software, focusing on bond lengths (C–Br: ~1.89 Å, C=N: ~1.28 Å) and dihedral angles to validate stereochemistry. Anisotropic displacement parameters distinguish static disorder from dynamic effects .

Q. What strategies mitigate side reactions during oxime ester derivative synthesis?

  • Answer:

  • Acylation conditions: Use Schotten-Baumann reaction (0–5°C, pH 8–9) to minimize hydrolysis.
  • Catalyst selection: DMAP accelerates esterification while suppressing Beckmann rearrangement.
  • Workup: Quench unreacted acyl chloride with aqueous NaHCO₃ and extract esters in ethyl acetate .

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